3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Muscarinic Activities of Quinuclidinyl Derivatives
Research on quinuclidinyl derivatives, which share structural motifs with the compound of interest, has shown that these substances can exhibit significant potency and efficacy as muscarinic ligands. This is demonstrated through their binding affinity in radioligand assays, suggesting potential applications in the development of treatments for disorders related to muscarinic receptors in the nervous system (Wadsworth et al., 1992).
Antimicrobial and Anticancer Properties
Compounds with quinazoline and triazole structures have been found to possess antimicrobial and anticancer activities. A study synthesized novel quinazolinone analogs, demonstrating their efficiency as antimicrobial and anticancer agents through in vitro evaluations. These compounds showed excellent antibacterial activity and potential as β-tubulin inhibitors, indicating their promise for therapeutic applications (Kayarmar et al., 2014).
Synthesis and Evaluation of Heterocyclic Compounds
Another study focused on the synthesis of fused heterocyclic systems based on the quinazolinone framework, exploring their antibacterial and antifungal activities. These novel compounds, including triazoloquinazolin-7-ones, demonstrated significant antimicrobial activity, highlighting the potential of such structures in developing new antimicrobial agents (Pandey et al., 2009).
Novel Synthesis Methods for Heterocyclic Frameworks
Research into the synthesis of complex polyheterocycles, including imidazoquinazolinones, via efficient tandem routes showcases the potential for creating novel compounds with significant biological activity. Such methods enable the construction of complex structures that could be explored for various biomedical applications, including as potential anticancer agents (Balwe & Jeong, 2018).
特性
IUPAC Name |
3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-18(9-23-12-21-17-4-2-1-3-16(17)19(23)27)25-13-5-6-14(25)8-15(7-13)24-11-20-10-22-24/h1-4,10-15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAQTMQPHHART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。